molecular formula C7H9NO2S B181093 3-(Methylsulfonyl)aniline CAS No. 35216-39-8

3-(Methylsulfonyl)aniline

Cat. No. B181093
CAS RN: 35216-39-8
M. Wt: 171.22 g/mol
InChI Key: MBNPJRQKQLLRIS-UHFFFAOYSA-N
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Description

“3-(Methylsulfonyl)aniline” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is also known by the IUPAC name “3-(methylsulfonyl)aniline” and has the InChI code "1S/C7H9NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3" . It is used in the preparation of substituted pyrazolopyrimidines as IRAK4 kinase inhibitors .


Synthesis Analysis

The synthesis of “3-(Methylsulfonyl)aniline” can be achieved through a mild, photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinates salts . This method involves the straightforward generation of sulfonyl radicals from bench-stable sulfinates salts .


Molecular Structure Analysis

The “3-(Methylsulfonyl)aniline” molecule contains a total of 20 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfone .


Chemical Reactions Analysis

The chemical reactions involving “3-(Methylsulfonyl)aniline” primarily involve sulfonylation of aniline derivatives with sulfinates salts, mediated by visible light . This reaction is key to the synthesis of “3-(Methylsulfonyl)aniline” and other similar compounds .


Physical And Chemical Properties Analysis

“3-(Methylsulfonyl)aniline” is a solid at ambient temperature . It has a density of 1.3±0.1 g/cm³ . Its boiling point is 403.3±37.0 °C at 760 mmHg, and it has a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.5±3.0 kJ/mol, and the flash point is 197.7±26.5 °C .

Scientific Research Applications

  • Synthesis of Sulfonated Compounds : 3-(Methylsulfonyl)aniline is used in the synthesis of sulfonated compounds. For instance, Liu, Zheng, and Wu (2017) developed a method for assembling 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion starting from anilines. This method efficiently produces sulfonated oxindoles, highlighting the versatility of 3-(Methylsulfonyl)aniline in synthesizing complex organic molecules (Liu, Zheng, & Wu, 2017).

  • Electrophilic Reactions with Amines : Baiazitov et al. (2013) described chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, indicating the potential of 3-(Methylsulfonyl)aniline derivatives in selective organic reactions. These reactions are crucial for understanding molecular interactions in various chemical contexts (Baiazitov et al., 2013).

  • Anti-Inflammatory Pharmacophores : Mahdi, Mohammed, and Jassim (2012) synthesized a series of 4-(methylsulfonyl)aniline derivatives as potential anti-inflammatory agents. These compounds showed significant reduction in paw edema in rats, indicating the pharmacological importance of 3-(Methylsulfonyl)aniline derivatives (Mahdi, Mohammed, & Jassim, 2012).

  • Corrosion Inhibition : EL-Deeb et al. (2015) investigated the inhibition effect of 3-(12-sodiumsulfonate dodecyloxy) aniline on aluminum corrosion, demonstrating the application of 3-(Methylsulfonyl)aniline derivatives in material science, particularly in corrosion protection (EL-Deeb et al., 2015).

  • Environmental Applications : Liu et al. (2002) isolated a bacterial strain capable of degrading aniline, a compound related to 3-(Methylsulfonyl)aniline. This research highlights the environmental significance of understanding the biodegradation of aniline derivatives (Liu et al., 2002).

Safety And Hazards

“3-(Methylsulfonyl)aniline” is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves .

Future Directions

While specific future directions for “3-(Methylsulfonyl)aniline” are not mentioned in the search results, it’s worth noting that indole derivatives, which include “3-(Methylsulfonyl)aniline”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNPJRQKQLLRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330234
Record name 3-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)aniline

CAS RN

35216-39-8
Record name 3-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylsulphonyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(3-Nitro)phenyl methyl sulphone (prepared as described in Step 1 above) (5.396 g) reduced iron (7.5 g) and ammonium chloride (7.18 g) were mixed together in ethanol/water (2:1) (150 ml) and heated under reflux for 2 hours. The black solution was filtered through `Celite` and the pad washed with ethyl acetate. The solvents were removed under reduced pressure and the residue taken up in ethyl acetate/water. The organic layer was separated and the aqueous layer extracted with 3 further portions of ethyl acetate. The combined organic layers were washed with brine and the solvent removed under reduced pressure to give a dark orange oil (3.9275 g). This was chromatographed on silica gel using ethyl acetate-hexane (45:55 to 50:50) as eluant to give the title compound as an orange oil, yield 3.607 g.
Quantity
5.396 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.18 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
150 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
B Zarychta, Z Daszkiewicz, J Zaleski - Acta Crystallographica Section …, 2005 - scripts.iucr.org
In the title compound, C8H10N2O4S, the N—N bond length [1.3488 (18) Å] indicates some double-bond character, while the torsion angle between the aromatic ring and the nitramine …
Number of citations: 4 scripts.iucr.org
JL Kelley, JA Linn, JWT Selway - Journal of medicinal chemistry, 1990 - ACS Publications
A series of 6-anilino-9-benzyl-2-chloropurines was synthesized and tested for antirhinovirus activity. Most of the compounds were prepared by reaction of the appropriate anilinewith 9-…
Number of citations: 15 pubs.acs.org
K Haraguchi, H Kuroki, Y Masuda - Journal of Agricultural and …, 1987 - ACS Publications
Eighty-six positional isomers of methylsulfonyl polychlorinated biphenyls (MSF-PCBs) have been synthesized by three synthetic routes:(1) the diazo coupling reaction of 3-(…
Number of citations: 71 pubs.acs.org
T Mizutani, K Yamamoto, K Tajima - Journal of Agricultural and …, 1978 - ACS Publications
After single intraperitoneal doses of 21 chlorobiphenyl isomers to mice, the feces were examined for the occurrence of chloro (methylthio) biphenyls and chloro (methylsulfonyl) …
Number of citations: 48 pubs.acs.org
LY Hu, J Guo, SS Magar, JB Fischer… - Journal of medicinal …, 1997 - ACS Publications
In the mammalian central nervous system, the N-methyl-d-aspartate (NMDA) subclass of glutamate receptors may play an important role in brain diseases such as stroke, brain or spinal …
Number of citations: 99 pubs.acs.org
RT Aroso, RC Guedes, MM Pereira - Molecules, 2021 - mdpi.com
A pharmacophore model for inhibitors of Escherichia coli’s DNA Gyrase B was developed, using computer-aided drug design. Subsequently, docking studies showed that 2,5(6)-…
Number of citations: 5 www.mdpi.com
IK Khanna, RM Weier, Y Yu, PW Collins… - Journal of medicinal …, 1997 - ACS Publications
Series of 1,2-diarylpyrroles has been synthesized and found to contain very potent and selective inhibitors of the human cyclooxygenase-2 (COX-2) enzyme. The paper describes short …
Number of citations: 252 pubs.acs.org
J Zhao, S Niu, X Jiang, Y Jiang, X Zhang… - The Journal of …, 2018 - ACS Publications
The amide derived from 4-hydroxy-l-proline and 2,6-dimethylaniline is a powerful ligand for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, allowing the formation …
Number of citations: 42 pubs.acs.org
S Zhang, J Baker, P Pulay - The Journal of Physical Chemistry A, 2010 - ACS Publications
We have developed an efficient and reliable protocol for the calculation of pK a values in aqueous solution from density functional calculations. We establish a standard linear …
Number of citations: 89 pubs.acs.org
S Pithani, M Malmgren, CJ Aurell… - … Process Research & …, 2019 - ACS Publications
We herein describe a method for palladium-catalyzed C–N cross-coupling of aryl amines and aryl halides in a biphasic reaction medium composed of 2-methyltetrahydrofuran (MeTHF) …
Number of citations: 15 pubs.acs.org

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